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CAS No.: 1838622-25-5

Cat. No.: B10824836

Get Quote

Introduction

EST73502, also known as WLB-73502, is a novel, orally active, and blood-brain barrier-

penetrant compound with a dual mechanism of action.[1] It functions as a selective μ-opioid

receptor (MOR) agonist and a σ1 receptor (σ1R) antagonist.[1][2][3][4] This unique

pharmacological profile makes it a promising clinical candidate for the treatment of pain, with

studies suggesting potent analgesic effects in various preclinical models of both acute and

chronic pain, comparable to traditional opioids like oxycodone.[2][3][5] A key advantage

highlighted in preclinical studies is its improved safety profile, showing reduced opioid-related

adverse effects such as intestinal transit inhibition and naloxone-precipitated withdrawal

symptoms.[2][3][4][5]

Mechanism of Action

EST73502 exerts its analgesic effects through a dual, synergistic mechanism. As a MOR

agonist, it activates opioid receptors, a well-established pathway for pain relief. Simultaneously,

its antagonism of the σ1R contributes to its analgesic efficacy, particularly in neuropathic pain

states, and is thought to mitigate some of the adverse effects associated with classical opioids.
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[5][6] The σ1R is a unique chaperone protein that can modulate various neurotransmitter

systems, and its antagonism has been shown to enhance opioid analgesia.[6]
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Caption: Dual mechanism of EST73502: MOR agonism and σ1R antagonism leading to

analgesia.

Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo preclinical

studies of EST73502.

Table 1: In Vitro Receptor Binding Affinities
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Receptor K_i (nM)

μ-Opioid Receptor (MOR) 64

σ1 Receptor (σ1R) 118

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Analgesic Efficacy in Mice

Experimental
Model

Administration
Route

ED_50 /
Effective Dose

Maximum
Effect

Animal Strain

Paw Pressure

Test (Acute Pain)
Oral (p.o.) 14 mg/kg 64% CD1 Male Mice

Partial Sciatic

Nerve Ligation

(PSNL)

(Neuropathic

Pain)

Intraperitoneal

(i.p.)
~5 mg/kg 56% CD1 Male Mice

Data compiled

from multiple

sources.[1][5]

Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are

based on the information available in the cited literature and standard pharmacological

practices.

Protocol 1: Evaluation of Acute Antinociceptive Activity
(Paw Pressure Test)
Objective: To assess the dose-dependent analgesic effect of EST73502 on mechanical

nociceptive thresholds in an acute pain model.
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Materials:

EST73502 (free base or monohydrochloride salt)

Vehicle (e.g., sterile water, saline, or other appropriate solvent)

Male CD1 mice

Analgesy-meter (e.g., Randall-Selitto apparatus)

Oral gavage needles

Procedure:

Animal Acclimation: Acclimate male CD1 mice to the laboratory environment for at least 3-5

days before the experiment. House them with free access to food and water.

Habituation: On the day of the experiment, habituate the mice to the testing apparatus for

15-30 minutes to minimize stress-induced analgesia.

Baseline Measurement: Determine the basal mechanical nociceptive threshold for each

mouse by applying a linearly increasing pressure to the dorsal surface of the hind paw using

the analgesy-meter. The endpoint is the pressure at which the mouse withdraws its paw.

Record this as the baseline reading.

Compound Administration:

Prepare solutions of EST73502 at various concentrations (e.g., 10, 20, 40 mg/kg) in the

chosen vehicle.[1]

Administer the prepared doses of EST73502 or vehicle to different groups of mice via oral

gavage (p.o.).

Post-Treatment Measurement: At a predetermined time point after administration (e.g., 30,

60, or 90 minutes), re-measure the paw withdrawal threshold for each mouse.

Data Analysis:
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Calculate the analgesic effect as the percentage of the maximum possible effect (% MPE)

using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off latency -

Baseline latency)] x 100.

A cut-off pressure is established to prevent tissue damage.

Determine the ED_50 (the dose required to produce 50% of the maximum effect) by

plotting a dose-response curve.

Protocol 2: Evaluation of Chronic Antiallodynic Activity
(Partial Sciatic Nerve Ligation - PSNL Model)
Objective: To assess the ability of EST73502 to reverse mechanical allodynia in a neuropathic

pain model.

Materials:

EST73502

Vehicle

Male CD1 mice

Surgical instruments for nerve ligation

Anesthetics (e.g., isoflurane)

Von Frey filaments

Intraperitoneal (i.p.) injection needles

Procedure:

PSNL Surgery:

Anesthetize the mice.

Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
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Carefully ligate approximately one-third to one-half of the diameter of the sciatic nerve with

a suture.

Close the incision and allow the animals to recover for a period (e.g., 7-10 days) to allow

for the development of mechanical allodynia.

Baseline Allodynia Assessment:

Place the mice in individual compartments on a wire mesh floor and allow them to

acclimate.

Measure the paw withdrawal threshold in response to stimulation with a series of

calibrated von Frey filaments applied to the plantar surface of the hind paw on the

operated side.

The 50% withdrawal threshold can be determined using the up-down method.

Compound Administration:

Administer EST73502 (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1] The

protocol may involve single or repeated administrations (e.g., twice a day for 10 days).[1]

Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points

after drug administration to determine the peak effect and duration of action.

Data Analysis:

Compare the paw withdrawal thresholds of the EST73502-treated group with the vehicle-

treated group.

Calculate the percentage reversal of allodynia. The maximal effect is reported as the

highest percentage of attenuation observed.[1]

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo analgesic study of EST73502.

In Vivo Analgesic Study Workflow for EST73502
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Caption: General workflow for in vivo analgesic testing of EST73502.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10824836/docs#application-notes-and-protocols-for-
est73502-in-vivo-experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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